molecular formula C15H20N2O2 B457292 N-(4-acetylphenyl)-N'-cyclohexylurea

N-(4-acetylphenyl)-N'-cyclohexylurea

Cat. No.: B457292
M. Wt: 260.33g/mol
InChI Key: NPEUXWLNCGKRJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-N'-cyclohexylurea is a urea derivative featuring a 4-acetylphenyl group and a cyclohexyl moiety. This compound has garnered attention in coordination chemistry and pharmacological research due to its structural versatility. For instance, it serves as a ligand in group 6B metal complexes (e.g., Cr, Mo, W), forming stable cis-M(CO)₄ complexes characterized by NMR and X-ray crystallography . Its acetyl group enhances electron-withdrawing properties, influencing reactivity and binding interactions in metal coordination .

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33g/mol

IUPAC Name

1-(4-acetylphenyl)-3-cyclohexylurea

InChI

InChI=1S/C15H20N2O2/c1-11(18)12-7-9-14(10-8-12)17-15(19)16-13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H2,16,17,19)

InChI Key

NPEUXWLNCGKRJP-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

  • This compound is noted for diverse applications, though specific biological activities remain less explored compared to sulfonylurea derivatives .
  • Glibenclamide (N-(4-[3-(2-methoxy-5-chlorobenzamido)benzosulphonyl)-N'-cyclohexylurea): A sulfonylurea antidiabetic drug, structurally distinct due to its sulfonyl and benzamide groups. Clinical trials demonstrate its hypoglycemic efficacy, highlighting the critical role of sulfonyl groups in targeting pancreatic β-cells .
  • N-(4-anilinophenyl)-N'-cyclohexylurea (C₁₉H₂₃N₃O): Substitution with an anilino group introduces aromatic amine functionality, which may improve solubility or receptor binding compared to the acetylated analog .

Metal Coordination and Stability

N-(4-acetylphenyl)-N'-cyclohexylurea forms cis-M(CO)₄ complexes with group 6B metals, as confirmed by ³¹P NMR and crystallography .

Data Tables for Comparative Analysis

Table 1: Structural and Property Comparison

Compound Name Molecular Formula Key Substituents Applications/Notes
This compound C₁₅H₂₀N₂O₂ Acetylphenyl, cyclohexyl Metal coordination
N-(4-Cyanophenyl)-N'-phenylurea C₁₄H₁₁N₃O Cyanophenyl, phenyl Broad chemical applications
Glibenclamide C₂₃H₂₈ClN₃O₅S Sulfonyl, benzamide Antidiabetic drug
N-(4-anilinophenyl)-N'-cyclohexylurea C₁₉H₂₃N₃O Anilinophenyl, cyclohexyl Structural analog

Table 2: Hazard Classifications

Compound/Reaction Mass Regulatory Code Hazard Statement
N-(4-[[...]phenyl]-N'-cyclohexylurea* H413 Aquatic Chronic Toxicity
Glibenclamide N/A Clinically regulated

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